Methyl 5-chloro-6-ethoxy-2-formylnicotinate
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Overview
Description
Methyl 5-chloro-6-ethoxy-2-formylnicotinate is a chemical compound with the molecular formula C10H10ClNO4 It is a derivative of nicotinic acid and is characterized by the presence of a chloro, ethoxy, and formyl group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-ethoxy-2-formylnicotinate typically involves the esterification of nicotinic acid derivatives. One common method involves the reaction of 5-chloro-6-ethoxy-2-formylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-ethoxy-2-formylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-chloro-6-ethoxy-2-carboxynicotinate.
Reduction: 5-chloro-6-ethoxy-2-formylaminonicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-6-ethoxy-2-formylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-ethoxy-2-formylnicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro and ethoxy groups may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without the chloro and ethoxy groups.
Ethyl nicotinate: Similar to Methyl nicotinate but with an ethyl ester group.
5-chloro-2-formylnicotinic acid: Lacks the ethoxy group and is not esterified.
Uniqueness
Methyl 5-chloro-6-ethoxy-2-formylnicotinate is unique due to the combination of its chloro, ethoxy, and formyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Properties
Molecular Formula |
C10H10ClNO4 |
---|---|
Molecular Weight |
243.64 g/mol |
IUPAC Name |
methyl 5-chloro-6-ethoxy-2-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H10ClNO4/c1-3-16-9-7(11)4-6(10(14)15-2)8(5-13)12-9/h4-5H,3H2,1-2H3 |
InChI Key |
AIBVTIUWPZXUCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=N1)C=O)C(=O)OC)Cl |
Origin of Product |
United States |
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